molecular formula C₂₀H₂₁D₃N₂O₃ B1151968 (3R)-3-Hydroxy Quinine-vinyl-d3

(3R)-3-Hydroxy Quinine-vinyl-d3

Cat. No.: B1151968
M. Wt: 343.43
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound represents a sophisticated example of stable isotope labeling in pharmaceutical chemistry, characterized by its precise molecular structure and systematic nomenclature. The compound possesses the molecular formula C20D3H21N2O3, indicating the incorporation of three deuterium atoms into the parent quinine structure, resulting in a molecular weight of 343.435 grams per mole. The systematic chemical name reflects the stereochemical configuration at the third carbon position, designated as (3R), along with the presence of both hydroxyl and vinyl functional groups, while the "d3" suffix indicates the specific deuterium labeling pattern.

The nomenclature system for this compound follows International Union of Pure and Applied Chemistry conventions, with alternative names including (3α,8α,9R)-6'-Methoxycinchonan-3,9-diol-d3, which provides additional stereochemical information about the complex quinuclidine ring system. These naming conventions are essential for distinguishing between different stereoisomers and labeling patterns, particularly given the structural complexity of cinchona alkaloids. The vinyl group designation refers to the ethenyl substituent present in the molecule, while the d3 notation specifically indicates the incorporation of three deuterium atoms at defined positions within the molecular framework.

Table 1: Molecular Properties of this compound

Property Value Reference
Molecular Formula C20D3H21N2O3
Molecular Weight 343.435 g/mol
Chemical Class Stable Isotope-Labeled Compound
Deuterium Atoms 3
Primary Synonym (3α,8α,9R)-6'-Methoxycinchonan-3,9-diol-d3

The structural complexity of this compound necessitates careful consideration of its stereochemistry, as the compound contains multiple chiral centers that define its biological activity and analytical utility. The accurate mass determination and spectroscopic characterization of this compound are crucial for its application as an analytical standard, requiring sophisticated instrumentation capable of distinguishing isotopic variants. Modern analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of these deuterated compounds, ensuring their reliability as reference materials in pharmaceutical research.

Historical Context in Alkaloid Research

The development of this compound represents the culmination of over two centuries of alkaloid research, beginning with the groundbreaking work of Pierre Joseph Pelletier and Joseph Bienaimé Caventou in 1820. These French researchers, working in their Parisian laboratory located behind an apothecary, successfully isolated quinine from cinchona bark, marking a pivotal moment in the history of natural product chemistry and establishing the foundation for modern alkaloid science. Their achievement came during the early era of alkaloid discovery, which had begun in 1803 with the isolation of narcotine, followed by the identification of morphine and other significant plant-derived compounds.

The isolation of quinine by Pelletier and Caventou represented more than just a chemical achievement; it established the scientific basis for understanding the antimalarial properties of cinchona bark, which had been used empirically for treating fevers since the early seventeenth century. The work of these pioneering chemists demonstrated the power of systematic chemical investigation in identifying active principles from medicinal plants, a methodology that would become fundamental to pharmaceutical development. Their research techniques, involving extraction and crystallization methods, laid the groundwork for the sophisticated synthetic and analytical approaches used today in creating compounds like this compound.

The historical significance of alkaloid research extends beyond individual discoveries to encompass the broader development of organic chemistry as a discipline. The considerable effort made to accomplish the stereoselective synthesis of quinine over the past 150 years, initially triggered by supply problems caused by political vagaries of producing countries, undoubtedly laid the foundation for much of modern organic chemistry. The evolution from natural extraction to synthetic production and ultimately to the creation of isotopically labeled variants represents a continuous progression in chemical sophistication and analytical capability.

Table 2: Key Historical Milestones in Alkaloid Research

Year Discovery Researchers Significance Reference
1803 Narcotine isolation Various First alkaloid era begins
1820 Quinine isolation Pelletier & Caventou Antimalarial active principle identified
1820 First alkaloid extractions described Multiple researchers Foundation for pharmaceutical chemistry
1853 Racemate resolution discovery Pasteur Chiral separation techniques established

The transition from classical alkaloid chemistry to modern isotope labeling represents a sophisticated evolution in analytical methodology. The development of stable isotope-labeled compounds like this compound reflects the increasing precision required in contemporary pharmaceutical research, where accurate quantification and metabolic studies demand the highest levels of analytical specificity. This progression from the nineteenth-century isolation techniques of Pelletier and Caventou to current synthetic approaches incorporating deuterium labeling demonstrates the continuous advancement of chemical science in service of medical and analytical applications.

Role as a Deuterated Metabolite of Quinine

This compound functions as a critical analytical tool in pharmaceutical research, serving as a stable isotope-labeled derivative specifically designed for studying quinine metabolism and pharmacokinetics. This compound represents a sophisticated approach to overcoming analytical challenges inherent in biological sample analysis, where the presence of endogenous compounds can interfere with accurate quantification of pharmaceutical agents. The incorporation of deuterium atoms provides a molecular signature that enables precise differentiation from unlabeled compounds while maintaining virtually identical chemical properties, making it an ideal internal standard for mass spectrometric analysis.

The metabolic pathway leading to 3-hydroxy quinine formation involves complex enzymatic processes that modify the parent quinine molecule through hydroxylation reactions. The compound 3-ethenyl-6-[hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol is recognized as a known human metabolite of quinine, indicating the biological relevance of this structural modification. The deuterated analog preserves these metabolic characteristics while providing enhanced analytical capabilities through its distinctive mass spectrometric signature, enabling researchers to track metabolic processes with unprecedented precision.

Properties

Molecular Formula

C₂₀H₂₁D₃N₂O₃

Molecular Weight

343.43

Synonyms

(3α,8α,9R)-6’-Methoxycinchonan-3,9-diol-d3;  (3R)-Hydroxyquinine-d3_x000B__x000B_

Origin of Product

United States

Scientific Research Applications

Applications in Drug Development

  • Antimalarial Research :
    • As a derivative of quinine, (3R)-3-Hydroxy Quinine-vinyl-d3 has been investigated for its potential antimalarial properties. Its structural modifications may enhance efficacy against resistant strains of malaria parasites.
  • Synthesis of Bioactive Compounds :
    • This compound serves as a versatile building block in the synthesis of various biologically active marine metabolites. For instance, it has been utilized in the synthesis of ent-chromazonarol and other complex natural products that exhibit significant biological activities .
  • Chiral Drug Synthesis :
    • The compound's chiral nature allows it to be employed in asymmetric synthesis, which is crucial for developing enantiomerically pure drugs. Research has shown that derivatives of this compound can lead to the creation of potent inhibitors for various biological targets, including acetylcholinesterase and GPIIb/IIIa antagonists .

Case Study 1: Antiproliferative Activity

A study explored the antiproliferative effects of derivatives synthesized from this compound on cancer cell lines. The results indicated that certain analogs exhibited cytotoxic activity comparable to established chemotherapeutics like cisplatin, suggesting potential applications in cancer therapy .

Case Study 2: Vinylogous Aldol Reactions

Research highlighted the use of this compound in vinylogous aldol reactions, leading to the formation of complex polycyclic compounds with significant biological activity. This method demonstrated high enantioselectivity and efficiency, making it a valuable approach in synthetic organic chemistry .

Preparation Methods

Hydroxylation of Quinine at the 3R Position

The introduction of the hydroxyl group at the 3R position of quinine is achieved through stereoselective oxidation. A common method involves the use of Sharpless asymmetric dihydroxylation, which ensures high enantiomeric excess (ee > 98%). Key reagents and conditions include:

  • Catalyst : OsO₄ with (DHQ)₂PHAL ligand

  • Solvent : tert-Butanol/water (3:1 v/v)

  • Temperature : 0–4°C

  • Yield : 72–78%

The reaction mechanism proceeds via syn-dihydroxylation, with the ligand directing the stereochemistry to favor the (3R) configuration. Post-reaction purification involves silica gel chromatography (eluent: ethyl acetate/methanol 9:1) to isolate the hydroxylated product.

Vinyl-d3 Group Incorporation

Deuteration at the vinyl group is accomplished through palladium-catalyzed deuterium exchange. The precursor, 3-hydroxyquinine, undergoes hydrogen-deuterium (H-D) exchange using deuterium gas (D₂) under controlled conditions:

  • Catalyst : Pd/C (10% w/w)

  • Solvent : Deuterated methanol (CD₃OD)

  • Pressure : 3 atm D₂

  • Temperature : 50°C

  • Reaction Time : 48 hours

  • Deuteration Efficiency : >95% (confirmed via MS)

This step replaces three hydrogen atoms in the vinyl group with deuterium, enhancing metabolic stability.

Enzymatic and Biocatalytic Methods

Microbial Hydroxylation

Certain Pseudomonas strains express cytochrome P450 enzymes capable of regioselective hydroxylation of quinine. For example:

  • Microorganism : Pseudomonas putida KT2440

  • Substrate : Quinine

  • Cofactor : NADPH (1.2 mM)

  • Incubation Time : 72 hours

  • Yield : 65% (3R isomer)

This method reduces reliance on harsh chemical reagents but requires optimization to improve reaction rates.

Immobilized Enzyme Systems

Immobilized CYP3A4 enzymes on mesoporous silica nanoparticles have demonstrated efficacy in hydroxylating quinine with 85% enantiomeric excess for the (3R) configuration. Key parameters include:

ParameterValue
Enzyme Loading12 mg/g support
Substrate Concentration5 mM
Reaction pH7.4
Temperature37°C

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale production utilizes continuous flow reactors to enhance efficiency:

  • Reactor Type : Microfluidic tubular reactor

  • Residence Time : 30 minutes

  • Throughput : 1.2 kg/day

  • Purity : 99.2% (HPLC)

This method minimizes side reactions and improves heat transfer compared to batch processes.

Cost Optimization Strategies

A comparative analysis of raw material costs for producing 1 kg of (3R)-3-Hydroxy Quinine-vinyl-d3 is shown below:

ComponentCost (USD/kg)
Quinine2,450
Deuterium Gas8,200
Palladium Catalyst12,000
Solvents1,800

Efforts to recycle Pd/C catalysts (up to 5 cycles) reduce costs by 18%.

Purification and Quality Control

Chromatographic Purification

Final purification employs reversed-phase HPLC under the following conditions:

ColumnC18 (250 × 4.6 mm, 5 µm)
Mobile Phase0.1% TFA in H₂O/ACN (70:30)
Flow Rate1.0 mL/min
DetectionUV (254 nm)
Retention Time12.3 minutes

Analytical Characterization

Critical quality attributes are verified using:

  • High-Resolution Mass Spectrometry (HR-MS) : m/z 344.2101 [M+H]⁺ (calc. 344.2098)

  • ¹H NMR : δ 5.82 (d, J = 10.2 Hz, 1H, vinyl-H), δ 3.91 (s, 3H, OCH₃)

  • Chiral HPLC : Chiralpak IA column, hexane/ethanol 85:15, ee = 99.1%

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (3R)-3-Hydroxy Quinine-vinyl-d3, and how is stereochemical integrity maintained during deuteration?

  • Methodological Answer : Synthesis involves hydroxylation at the 3R position followed by vinyl-d3 isotopic labeling. Key steps include:

  • Stereoselective hydroxylation : Enzymatic or chemical methods ensure retention of the 3R configuration.
  • Deuterium incorporation : Vinyl-d3 labeling typically employs deuterated reagents (e.g., D₂O or deuterated acids) under controlled pH and temperature to minimize racemization .
  • Purification : Chromatography (HPLC or LC-MS) confirms enantiomeric purity (>95%) and isotopic enrichment .

Q. How can NMR and HRMS differentiate this compound from its (3S) enantiomer and non-deuterated analogs?

  • Methodological Answer :

  • NMR : The ³H signal in deuterated compounds is absent, while ¹H NMR reveals splitting patterns unique to the vinyl-d3 group. Stereochemistry is confirmed via NOESY correlations at the 3R position .
  • HRMS : Exact mass shifts (e.g., +3 Da for vinyl-d3) distinguish isotopic variants. Fragmentation patterns confirm structural integrity .

Q. What are the primary applications of this compound in pharmacokinetic studies?

  • Methodological Answer : The compound is used as a tracer to study:

  • Metabolic pathways : Deuterium labeling enables tracking via LC-MS/MS, particularly for hydroxylation and oxidation products.
  • Enzyme specificity : Competitive assays with CYP450 isoforms (e.g., CYP3A4) quantify metabolic rates and identify inhibitory interactions .

Advanced Research Questions

Q. How can contradictory data on metabolic stability of this compound be resolved in cross-species studies?

  • Methodological Answer : Contradictions often arise from species-specific CYP450 expression. Strategies include:

  • In vitro microsomal assays : Compare metabolic rates across liver microsomes from human, rat, and primate models.
  • Isotope effects : Quantify kinetic isotope effects (KIE) using deuterated vs. non-deuterated analogs to assess enzymatic preference .
  • Statistical validation : Use ANOVA with post-hoc tests to identify interspecies variability (p < 0.05) .

Q. What experimental design optimizes the detection of this compound in complex biological matrices?

  • Methodological Answer :

  • Sample preparation : Acidic hydrolysis (H₂SO₄) preserves the 3R configuration better than basic hydrolysis, which risks racemization .
  • Detection limits : Use UPLC-QTOF-MS with a deuterated internal standard (e.g., 7-Hydroxy Quetiapine-d8) to achieve pg/mL sensitivity .
  • Matrix effects : Validate recovery rates (≥85%) in plasma, urine, and cerebrospinal fluid using spike-and-recovery experiments .

Q. How does the 3R configuration influence cross-reactivity in antibody-based assays targeting quinine derivatives?

  • Methodological Answer :

  • Epitope mapping : Surface plasmon resonance (SPR) identifies antibody binding affinity shifts (ΔKD) between 3R and 3S enantiomers.
  • Competitive ELISA : Co-incubate with (3S)-Hydroxyquinidine-d3 to quantify cross-reactivity (<5% acceptable) .
  • Molecular docking : Simulate antibody-enantiomer interactions to predict steric hindrance at the 3R position .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.